molecular formula C11H9ClF4O3 B14054848 1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one

1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one

Katalognummer: B14054848
Molekulargewicht: 300.63 g/mol
InChI-Schlüssel: FSQOEZTWHXYSKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of difluoromethoxy groups and a chloropropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,3-bis(difluoromethoxy)benzene with a chloropropanone derivative under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy groups and chloropropanone moiety can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one include:

    1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one: Lacks the chlorine atom, leading to different reactivity and applications.

    1-(2,3-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one: Similar structure but with different positioning of the chlorine atom, affecting its chemical properties.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains trifluoromethyl groups instead of difluoromethoxy, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H9ClF4O3

Molekulargewicht

300.63 g/mol

IUPAC-Name

1-[2,3-bis(difluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9ClF4O3/c1-5(12)8(17)6-3-2-4-7(18-10(13)14)9(6)19-11(15)16/h2-5,10-11H,1H3

InChI-Schlüssel

FSQOEZTWHXYSKZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=C(C(=CC=C1)OC(F)F)OC(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.